1-benzyl-N-(2-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
The compound 1-benzyl-N-(2-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with two nitrogen atoms at positions 1 and 6. Key structural features include:
- 1-Benzyl substituent: A benzyl group enhances lipophilicity and may influence receptor binding .
- 2-Methylcyclohexyl amide: This bulky substituent introduces stereochemical complexity and modulates solubility .
- 2-Oxo-1,2-dihydro moiety: A keto-enol tautomeric system that contributes to hydrogen bonding and metal chelation .
Properties
IUPAC Name |
1-benzyl-N-(2-methylcyclohexyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-8-5-6-12-20(16)25-22(27)19-14-18-11-7-13-24-21(18)26(23(19)28)15-17-9-3-2-4-10-17/h2-4,7,9-11,13-14,16,20H,5-6,8,12,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRFIEMBFWENML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-(2-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 899951-67-8) is a compound belonging to the naphthyridine family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃₈H₃₉N₃O₂
- Molecular Weight : 375.5 g/mol
- Structure : The compound features a naphthyridine core with a carboxamide functional group, which is crucial for its biological interactions.
Antibacterial Properties
Research into the antibacterial activity of naphthyridine derivatives has shown promising results. Specifically, studies indicate that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria.
-
Mechanism of Action :
- Naphthyridines are known to inhibit bacterial topoisomerases, enzymes critical for DNA replication and transcription. By binding to these enzymes, they disrupt bacterial cell division and lead to cell death .
- The compound may also enhance the activity of existing antibiotics through synergistic effects, particularly with fluoroquinolones .
- Minimum Inhibitory Concentrations (MICs) :
Case Studies
Several case studies highlight the biological efficacy of naphthyridine derivatives:
-
Study on Synergistic Effects : A study evaluated the combination of this compound with fluoroquinolone antibiotics. The results showed a significant reduction in MICs when used in combination compared to the antibiotics alone. For instance:
Antibiotic MIC (µg/mL) Alone MIC (µg/mL) with Naphthyridine Ofloxacin 32 4 Lomefloxacin 16 2
This indicates a synergistic effect that enhances the antibacterial potency of fluoroquinolones when combined with naphthyridine derivatives .
Broader Biological Activities
Beyond antibacterial properties, naphthyridines have been investigated for various other biological activities:
- Antiparasitic : Some derivatives have shown effectiveness against parasitic infections.
- Anti-inflammatory : Naphthyridines may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Antitumor : Preliminary studies suggest potential antitumor activity, warranting further investigation into their use in cancer therapy .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Antimicrobial Activity
Research indicates that derivatives of 1,8-naphthyridine, including this compound, show significant antimicrobial properties. Various studies have demonstrated its efficacy against bacterial strains, including Mycobacterium species, suggesting a potential role in treating infectious diseases .
Anticancer Properties
The anticancer potential of 1-benzyl-N-(2-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been highlighted in several studies. It is believed to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as kinase inhibition. This suggests its application in chemotherapeutic strategies against various cancers .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways and reducing pro-inflammatory cytokines. This property positions it as a potential candidate for treating inflammatory diseases, making it relevant in the development of anti-inflammatory drugs .
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits, which could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit oxidative stress and promote neuronal survival is particularly noteworthy .
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various naphthyridine derivatives against Mycobacterium strains. The results indicated that the tested compounds exhibited significant inhibitory effects, suggesting their potential use in developing new antibiotics .
Case Study 2: Anticancer Mechanisms
Research focused on the anticancer mechanisms of naphthyridine derivatives revealed that they could induce apoptosis through the inhibition of specific kinases involved in cancer progression. This case study emphasizes the need for further exploration into their therapeutic potential in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pharmacological and Physicochemical Properties
Antiviral Activity
- HIV-1 Integrase Inhibition : Analogues like 6u () and 5j () exhibit potent activity (IC₅₀ <1 µM) due to halogenated benzyl groups and hydroxyl substitutions, which enhance target binding .
- Role of 2-Methylcyclohexyl : Bulky substituents may reduce enzymatic metabolism, improving half-life compared to smaller alkyl chains (e.g., FG160a in ) .
Receptor Agonism
- Cannabinoid CB2 Agonists: Compounds like LV50 () and FG160a () show selectivity for CB2 over CB1 receptors, attributed to lipophilic side chains (e.g., chloropentyl) . The target compound’s 2-methylcyclohexyl group may similarly enhance CB2 affinity.
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Benzyl Modifications : Fluorination (e.g., 4-fluorobenzyl in ) improves metabolic stability but may reduce solubility .
- Amide Substituents : Bulky groups (e.g., 2-methylcyclohexyl) enhance receptor selectivity but complicate synthesis (diastereomer separation in ) .
- Keto-Enol Tautomerism: The 2-oxo-1,2-dihydro moiety is critical for metal-binding interactions in enzymatic inhibition .
Q & A
Q. What are the optimized synthetic routes for 1-benzyl-N-(2-methylcyclohexyl)-2-oxo-1,8-naphthyridine-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the naphthyridine core via condensation of aminonicotinaldehyde with diethyl malonate under reflux in ethanol with piperidine as a catalyst .
- Step 2 : Introduction of the benzyl group at the N1 position using benzyl chloride under NaH/DMF conditions at 90°C .
- Step 3 : Coupling with 2-methylcyclohexylamine via carboxamide formation. This step often requires heating in a sealed tube (25–100°C for 24 h) or reflux in ethanol with a coupling agent like EDCI .
- Optimization : Sonochemical methods (e.g., ultrasound-assisted synthesis) can improve reaction efficiency and yield by enhancing mass transfer, as demonstrated for analogous 1,8-naphthyridines .
Q. How can structural characterization of this compound be performed to confirm its identity?
Use a combination of spectroscopic and analytical techniques:
Q. What purification strategies are effective for isolating this compound?
- Crystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate the product, as described for structurally similar carboxamides .
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (10–50%) to remove byproducts .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
- Procedure :
- Target Selection : Prioritize proteins with naphthyridine-binding pockets (e.g., kinases, cannabinoid CB2 receptors) based on structural analogs .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding.
- Validation : Cross-reference with experimental bioactivity data (e.g., IC50 values from enzyme inhibition assays) .
- Key Interactions : The 2-oxo group may form hydrogen bonds with catalytic residues, while the benzyl group engages in hydrophobic interactions .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
-
Substituent Analysis :
Substituent (R) Bioactivity Trend Reference Benzyl Enhanced lipophilicity 2-Methylcyclohexyl Improved metabolic stability vs. phenyl analogs Chlorophenyl Increased cytotoxicity -
Methodology : Synthesize analogs with varying R groups and test in cellular assays (e.g., antiproliferative activity) .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Case Study : If one study reports high cytotoxicity while another shows low activity:
Q. What in silico tools can predict physicochemical properties critical for drug development?
- ADMET Prediction :
- SwissADME : Estimate logP (~3.5), topological polar surface area (TPSA ~75 Ų), and GI absorption.
- Molinspiration : Calculate ligand efficiency metrics (e.g., binding energy per heavy atom).
- Solubility : Use QSPR models to correlate structural features (e.g., benzyl group) with experimental solubility data .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Q. How can stereoisomerism in the 2-methylcyclohexyl group affect biological activity?
Q. What strategies enable functionalization of the 2-oxo group for derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
